2,8-Diazaspiro[4.5]decane-2,8-dicarboxylic acid, 2-(1,1-dimethylethyl) 8-(phenylmethyl) ester
Description
Chemical Structure:
The compound (CAS: 929301-98-4) features a spiro[4.5]decane bicyclic core with nitrogen atoms at positions 2 and 6. The 2-position is esterified with a tert-butyl (1,1-dimethylethyl) group, while the 8-position carries a benzyl (phenylmethyl) ester . Its molecular formula is C₂₂H₃₂N₂O₄, with a molecular weight of 394.5 g/mol.
Properties
IUPAC Name |
8-O-benzyl 2-O-tert-butyl 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-20(2,3)27-19(25)23-14-11-21(16-23)9-12-22(13-10-21)18(24)26-15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTBYYZYOMQYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401131135 | |
| Record name | 2-(1,1-Dimethylethyl) 8-(phenylmethyl) 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929301-98-4 | |
| Record name | 2-(1,1-Dimethylethyl) 8-(phenylmethyl) 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929301-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1-Dimethylethyl) 8-(phenylmethyl) 2,8-diazaspiro[4.5]decane-2,8-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is to start with a suitable precursor such as 2,8-diazaspiro[4.5]decane, followed by esterification reactions to introduce the 2-(1,1-dimethylethyl) and 8-(phenylmethyl) groups. Reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis of the ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The ester groups can be oxidized to form carboxylic acids.
Reduction: : Reduction reactions can be used to convert the ester groups to alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the spirocyclic nitrogen atoms.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed
Oxidation: : Formation of carboxylic acids.
Reduction: : Formation of alcohols.
Substitution: : Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.
Medicine: : It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: : Its unique chemical properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved would be specific to the biological system being studied and could include signaling pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Key Characteristics :
- Steric and Electronic Effects : The tert-butyl group provides steric bulk and hydrolytic stability, while the benzyl ester introduces aromaticity and moderate lipophilicity.
- Synthetic Relevance : Likely synthesized via alkylation of a diketopiperazine precursor, analogous to methods in (e.g., benzyl chloride as an alkylating agent under reflux with K₂CO₃) .
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural Comparison of Key Diazaspiro Compounds
| Compound Name (CAS) | Substituents | Molecular Formula | Molecular Weight (g/mol) | Core Structure |
|---|---|---|---|---|
| Target Compound (929301-98-4) | tert-butyl, benzyl ester | C₂₂H₃₂N₂O₄ | 394.5 | Spiro[4.5]decane |
| 2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-cyclobutyl- (1001054-52-9) | tert-butyl, cyclobutyl | C₁₈H₃₂N₂O₂ | 294.4 | Spiro[4.5]decane |
| 2,8-Diazaspiro[4.5]decane-2-carboxylic acid, 8-(methylsulfonyl)- (742067-22-7) | tert-butyl, methylsulfonyl | C₁₄H₂₆N₂O₄S | 318.4 | Spiro[4.5]decane |
| 2-Ethyl-8-(phenylmethyl)-2,8-diazaspiro[4.5]decane-1,3-dione (1463-47-4) | ethyl, benzyl | C₁₇H₂₂N₂O₂ | 286.4 | Spiro[4.5]decane-dione |
Key Observations:
Table 2: Physicochemical Properties
| Compound (CAS) | LogP | PSA (Ų) | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|---|
| Target (929301-98-4) | ~4.2* | ~75 | Not reported | Not reported |
| 1001054-52-9 | 3.53 | 32.78 | Not reported | Not reported |
| 742067-22-7 | 3.02 | 75.30 | 435.9 | Not reported |
| 1463-47-4 (dione) | ~2.8* | ~50 | Not reported | Not reported |
*Estimated using computational tools.
Key Findings:
- Lipophilicity : The target compound’s benzyl group likely increases LogP compared to cyclobutyl () or sulfonyl () analogs, enhancing membrane permeability .
- Polar Surface Area (PSA) : The ester groups in the target compound (~75 Ų) confer higher PSA than cyclobutyl derivatives (32.78 Ų), impacting solubility and bioavailability .
Pharmaceutical Relevance
- Target Compound: The tert-butyl and benzyl esters may serve as protective groups in drug synthesis, enabling selective deprotection (e.g., benzyl removal via hydrogenolysis) .
Biological Activity
2,8-Diazaspiro[4.5]decane-2,8-dicarboxylic acid, 2-(1,1-dimethylethyl) 8-(phenylmethyl) ester is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of diazaspiro compounds, which have been studied for their pharmacological profiles, including anti-inflammatory and anticancer activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a spirocyclic structure that contributes to its unique biological properties.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 370.48 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 929301-98-4 |
Anti-inflammatory Effects
Research has indicated that compounds in the diazaspiro class exhibit significant anti-inflammatory properties. For instance, a related compound, BIRT377, has been shown to act as an antagonist of lymphocyte function-associated antigen-1 (LFA-1), which plays a critical role in immune response modulation .
Anticancer Activity
Several studies have highlighted the potential of diazaspiro compounds in cancer therapy. The structural features of these compounds may allow them to interact with various cellular pathways involved in tumor growth and metastasis. For example, diazaspiro compounds have been reported to inhibit serine/threonine-protein kinase LATS1, which is involved in the regulation of cell proliferation and survival .
The proposed mechanisms by which 2,8-Diazaspiro[4.5]decane derivatives exert their biological effects include:
- Inhibition of specific kinases : Targeting pathways that regulate cell cycle and apoptosis.
- Modulation of inflammatory mediators : Reducing the production of cytokines and other inflammatory markers.
Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of related diazaspiro compounds, researchers found that these compounds significantly reduced the levels of pro-inflammatory cytokines in vitro. The study utilized human peripheral blood mononuclear cells (PBMCs) treated with varying concentrations of the compound, demonstrating a dose-dependent reduction in inflammation markers.
Study 2: Cytotoxicity Against Cancer Cell Lines
Another investigation assessed the cytotoxic effects of diazaspiro derivatives on various cancer cell lines (e.g., HeLa and MCF-7). The results indicated that these compounds exhibited potent cytotoxicity, with IC50 values in the micromolar range. The study concluded that further exploration into their mechanism could yield valuable insights for cancer therapeutics.
Q & A
Q. What synthetic methodologies are recommended for preparing 2,8-Diazaspiro[4.5]decane-2,8-dicarboxylic acid esters?
A multi-step approach is typically employed:
- Step 1 : Condensation reactions using tert-butyl and benzyl protecting groups to functionalize the spirocyclic core, as demonstrated in analogous diazaspiro syntheses .
- Step 2 : Carboxylic acid activation (e.g., via mixed anhydrides or coupling agents like DCC) followed by esterification under inert conditions .
- Purification : Column chromatography with gradients of dichloromethane/methanol (9:1) or recrystallization from ethanol/water mixtures .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- NMR : Analyze - and -NMR for spirocyclic proton environments (e.g., distinct singlet for tert-butyl at ~1.4 ppm) and ester carbonyl signals (~170 ppm) .
- LCMS : Confirm molecular weight ([M+H]+ peaks) and monitor purity (>95%) using high-resolution columns like Chromolith® .
- X-ray crystallography : Resolve stereochemistry for spiro centers, though this requires high-quality single crystals .
Q. What safety protocols should be followed during handling?
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).
- Spills : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How do substituents (tert-butyl vs. benzyl) influence the compound’s reactivity and biological activity?
- Steric effects : The bulky tert-butyl group reduces nucleophilic attack at the 2-position, while the benzyl ester enhances lipophilicity, potentially improving membrane permeability .
- Experimental design : Compare hydrolysis rates under acidic/basic conditions using HPLC to track ester stability .
- Biological assays : Test analogs in cellular models (e.g., CNS targets) to correlate substituent effects with activity .
Q. What computational strategies optimize reaction pathways for this spirocyclic system?
- Quantum chemical calculations : Use software like Gaussian or ORCA to model transition states and identify low-energy pathways for spirocyclization .
- Machine learning : Train models on existing diazaspiro reaction datasets to predict optimal solvents, catalysts, and temperatures .
- Validation : Cross-reference computational predictions with experimental yields (e.g., 65% yield achieved via reflux in DMSO ).
Q. How can researchers resolve contradictions in spectroscopic or biological data?
- Data cross-validation : Combine NMR, LCMS, and IR to confirm structural assignments. For example, unexpected peaks may arise from rotamers or impurities .
- Dose-response curves : Replicate biological assays (e.g., enzyme inhibition) with triplicate measurements to assess reproducibility .
- Meta-analysis : Review patent literature (e.g., EP 4 374 877) for analogous compounds to contextualize discrepancies .
Q. What strategies improve the scalability of spirocyclic ester synthesis?
- Catalyst screening : Test Pd/C or enzyme-based catalysts for greener esterification .
- Flow chemistry : Optimize continuous flow reactors to enhance mixing and reduce reaction times for large-scale batches .
- Process control : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Methodological Considerations
- Experimental optimization : Employ Design of Experiments (DoE) to systematically vary reaction parameters (temperature, solvent, stoichiometry) .
- Data management : Utilize chemical informatics platforms (e.g., ChemAxon) to track synthetic routes and spectral data .
- Ethical compliance : Ensure non-medical use adherence (e.g., industrial/research-only applications) as per regulatory guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
